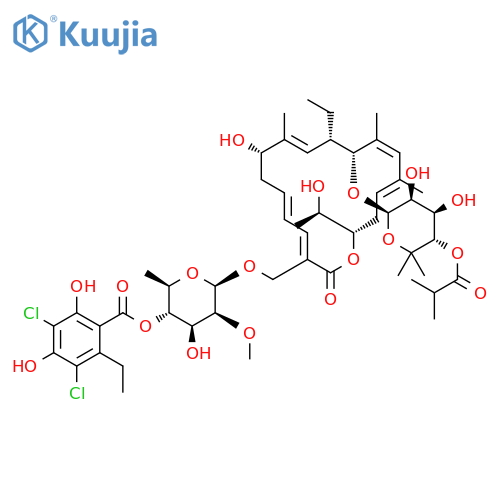Cas no 873857-62-6 (Fidaxomicin)

Fidaxomicin structure
商品名:Fidaxomicin
CAS番号:873857-62-6
MF:C52H74Cl2O18
メガワット:1058.03917646408
MDL:MFCD27976367
CID:836674
PubChem ID:10034073
Fidaxomicin 化学的及び物理的性質
名前と識別子
-
- Fidaxomicin
- R-Tiacumicin B
- Tiacumicin B
- OPT-80
- PAR-101
- 3-(((6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-b-D-mannopyranosyl)oxy)-methyl)-12(R)-[(6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-b-D-lyxo-hexopyranosyl)oxy]-11(S)-ethyl-8(S)-hydroxy-18(S)-(1(R)-hydroxyethyl)-9,13,15-trimethyloxacyclooctadeca-3,5,9,13,15-pentaene-2-one
- Lipiarmycin
- Clostomicin B1
- Fidaxomycin
- Lipiarmycin A3
- [(2R,3S,4S,5S,6R)-6-[[(3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-Dihydroxy-6,6-dimethyl
- Dificid
- Dificlir
- Lipiarmicin
- Difimicin
- Z5N076G8YQ
- Lipiarmycin A 3
- Fidaxomicin [USAN:INN]
- Lipiarrmycin
- PAR 01
- Clostomycin B1
- Fidaxomicin (Dificid)
- Fidaxomicin, >=98% (HPLC)
- GTPL10909
- FI8
- DB08874
- Q5446672
-
- MDL: MFCD27976367
- インチ: 1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
- InChIKey: ZVGNESXIJDCBKN-UUEYKCAUSA-N
- ほほえんだ: ClC1=C(C(=C(C(=C1C([H])([H])C([H])([H])[H])C(=O)O[C@]1([H])[C@@]([H])(C([H])([H])[H])O[C@]([H])([C@]([H])([C@@]1([H])O[H])OC([H])([H])[H])OC([H])([H])C1C(=O)O[C@]([H])([C@@]([H])(C([H])([H])[H])O[H])C([H])([H])C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C([H])C=1[H])O[H])C([H])([H])C([H])([H])[H])O[C@@]1([H])[C@]([H])([C@]([H])([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O1)OC(C([H])(C([H])([H])[H])C([H])([H])[H])=O)O[H])O[H])O[H])Cl)O[H] |c:63,70,81,93,96|
- BRN: 5228707
計算された属性
- 水素結合ドナー数: 7
- 水素結合受容体数: 18
- 重原子数: 72
- 回転可能化学結合数: 15
- 複雑さ: 1970
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 267
じっけんとくせい
- 密度みつど: 1.33
- ゆうかいてん: 159.0 to 163.0 deg-C
Fidaxomicin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fidaxomicin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-3249-100mg |
Fidaxomicin |
873857-62-6 | 99.85% | 100mg |
$150.0 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6194-100mg |
Fidaxomicin |
873857-62-6 | 99.82% | 100mg |
¥ 1178 | 2023-09-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-362739-1mg |
Fidaxomicin, |
873857-62-6 | ≥98% | 1mg |
¥1692.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857914-100mg |
Fidaxomicin |
873857-62-6 | 98% | 100mg |
¥1,056.00 | 2022-01-14 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6194-1 mL * 10 mM (in DMSO) |
Fidaxomicin |
873857-62-6 | 99.82% | 1 mL * 10 mM (in DMSO) |
¥759.00 | 2022-02-28 | |
| DC Chemicals | DC1057-1 g |
Fidaxomicin (Dificid) |
873857-62-6 | >98% | 1g |
$800.0 | 2022-02-28 | |
| LKT Labs | F285081-100 mg |
Fidaxomicin |
873857-62-6 | ≥98% | 100MG |
$200.10 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F39750-50mg |
Fidaxomicin |
873857-62-6 | 99% | 50mg |
¥538.0 | 2023-09-07 | |
| Ambeed | A132323-100mg |
(2R,3S,4S,5S,6R)-6-(((3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4R,5S)-3,4-Dihydroxy-5-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
873857-62-6 | 98% | 100mg |
$48.0 | 2025-02-25 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6194-200 mg |
Fidaxomicin |
873857-62-6 | 99.82% | 200mg |
¥1945.00 | 2022-02-28 |
Fidaxomicin サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:873857-62-6)Fidaxomicin
注文番号:A851944
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:38
価格 ($):441.0
Fidaxomicin 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
873857-62-6 (Fidaxomicin) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
atkchemica
(CAS:873857-62-6)Fidaxomicin

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:873857-62-6)FidaxoMicin

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




